molecular formula C8H4F4O B1297551 4-Fluoro-2-(trifluoromethyl)benzaldehyde CAS No. 90176-80-0

4-Fluoro-2-(trifluoromethyl)benzaldehyde

Cat. No. B1297551
CAS RN: 90176-80-0
M. Wt: 192.11 g/mol
InChI Key: NONOHEMDNFTKCZ-UHFFFAOYSA-N
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Description

4-Fluoro-2-(trifluoromethyl)benzaldehyde is an organic fluorinated building block . It participates in the synthesis of diphenylthioethers and also participates in the preparation of 1-cyano derivative of nilutamide .


Synthesis Analysis

The synthesis of 4-Fluoro-2-(trifluoromethyl)benzaldehyde involves a reaction with iodine, triethylamine, and triphenylphosphine in toluene . This reaction is carried out under an inert atmosphere in a sealed tube .


Molecular Structure Analysis

The molecular formula of 4-Fluoro-2-(trifluoromethyl)benzaldehyde is C8H4F4O . Its molecular weight is 192.1104 . The IUPAC Standard InChI is InChI=1S/C8H4F4O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-4H .


Chemical Reactions Analysis

4-Fluoro-2-(trifluoromethyl)benzaldehyde participates in the synthesis of diphenylthioethers . It also participates in the preparation of 1-cyano derivative of nilutamide .


Physical And Chemical Properties Analysis

4-Fluoro-2-(trifluoromethyl)benzaldehyde is a liquid with a refractive index of n20/D 1.452 (lit.) . It has a boiling point of 114 °C (lit.) and a density of 1.408 g/mL at 25 °C (lit.) .

Scientific Research Applications

Reductive Etherification

4-Fluoro-2-(trifluoromethyl)benzaldehyde has been used in reductive coupling reactions to synthesize fluoro-benzylethers. This process involves the synthesis of 4-[18F]fluoro-benzaldehyde ([18F]1) from 4-trimethylammonium benzaldehyde and its subsequent reductive etherifications with alcohols using decaborane as a reducing agent. This method facilitates the creation of various 4-[18F]fluorobenzyl ethers in decay-corrected radiochemical yields of 12–45% (Funke et al., 2006).

Ortho-C-H Imidation

The compound has been identified as a suitable monodentate transient directing group (MonoTDG) for Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process allows for the efficient and versatile synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).

Synthesis of Microporous Polyaminals

4-Fluoro-2-(trifluoromethyl)benzaldehyde has been utilized in the synthesis of microporous polyaminal networks, showcasing an increase in BET specific surface areas and effective tailoring of pore sizes. These materials exhibit high CO2 adsorption capacities and selectivities, beneficial for environmental applications (Li et al., 2016).

Synthesis of Anticancer Analogues

In the field of medicinal chemistry, 4-Fluoro-2-(trifluoromethyl)benzaldehyde has been used in the synthesis of fluorinated analogues of combretastatin A-4, an anticancer compound. This research demonstrates the potential of fluoro-substituted stilbenes in cancer treatment (Lawrence et al., 2003).

Palladium-Catalyzed Amination and Coupling

The compound has been applied in palladium-catalyzed amination and Stille and Suzuki coupling reactions, showcasing its versatility in synthesizing various organic compounds. These reactions offer a wide range of applications in organic synthesis (Kim & Yu, 2003).

Safety And Hazards

4-Fluoro-2-(trifluoromethyl)benzaldehyde is classified as Eye Irrit. 2 - Flam. Liq. 3 - Skin Irrit. 2 - STOT SE 3 . It has a flash point of 57 °C - closed cup . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

4-fluoro-2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONOHEMDNFTKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10335118
Record name 4-Fluoro-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(trifluoromethyl)benzaldehyde

CAS RN

90176-80-0
Record name 4-Fluoro-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-(trifluoromethyl)benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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